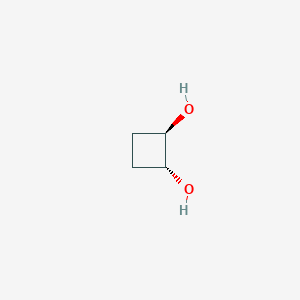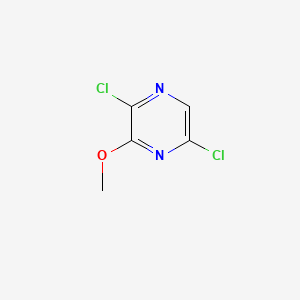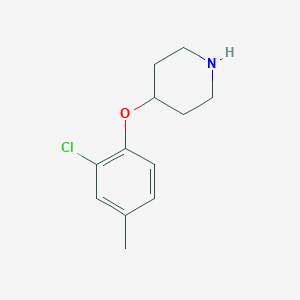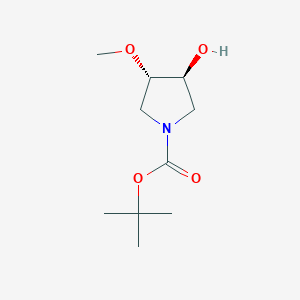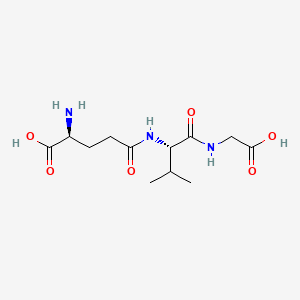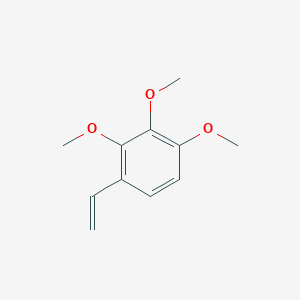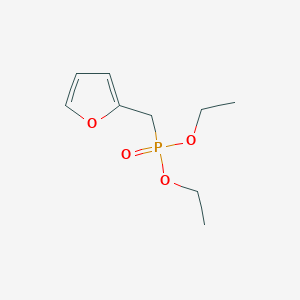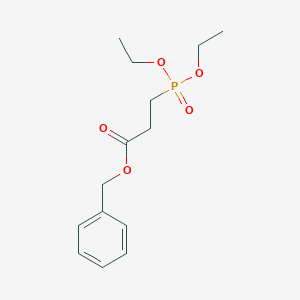
2-(3-Bromophenyl)propylamine
説明
2-(3-Bromophenyl)propylamine, also known as BPP, is a chemical compound that belongs to the class of phenethylamines. It is a psychoactive substance that has been widely studied for its potential therapeutic uses in treating various neurological and psychiatric disorders.
科学的研究の応用
2-(3-Bromophenyl)propylamine has been studied for its potential therapeutic uses in treating various neurological and psychiatric disorders, including depression, anxiety, and Parkinson's disease. It has also been investigated for its potential as a cognitive enhancer and as a treatment for drug addiction.
作用機序
2-(3-Bromophenyl)propylamine acts as a selective and reversible inhibitor of monoamine oxidase B (MAO-B), an enzyme that breaks down dopamine and other monoamine neurotransmitters in the brain. By inhibiting MAO-B, this compound increases the levels of dopamine and other neurotransmitters in the brain, which can lead to improved mood, cognition, and motor function.
Biochemical and Physiological Effects
This compound has been shown to increase dopamine levels in the brain, which can lead to improved mood, motivation, and cognitive function. It has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain.
実験室実験の利点と制限
2-(3-Bromophenyl)propylamine has several advantages for lab experiments, including its high selectivity for MAO-B, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, it also has some limitations, including its short half-life and the potential for interactions with other drugs and substances.
将来の方向性
There are several future directions for research on 2-(3-Bromophenyl)propylamine, including:
1. Investigating its potential as a treatment for other neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia.
2. Developing more potent and selective MAO-B inhibitors based on the structure of this compound.
3. Studying the effects of this compound on other neurotransmitter systems, such as the serotonin and norepinephrine systems.
4. Investigating the potential of this compound as a tool for studying the role of dopamine in the brain.
5. Exploring the use of this compound in combination with other drugs and therapies for treating neurological and psychiatric disorders.
Conclusion
In conclusion, this compound is a chemical compound that has been widely studied for its potential therapeutic uses in treating various neurological and psychiatric disorders. Its mechanism of action involves the inhibition of MAO-B, leading to increased levels of dopamine and other neurotransmitters in the brain. While this compound has several advantages for lab experiments, it also has some limitations. Future research on this compound could lead to the development of new treatments for neurological and psychiatric disorders, as well as a better understanding of the role of dopamine in the brain.
特性
IUPAC Name |
2-(3-bromophenyl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-7(6-11)8-3-2-4-9(10)5-8/h2-5,7H,6,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOOGMNVMAJJGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



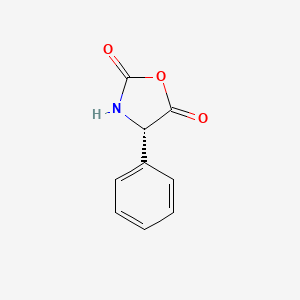

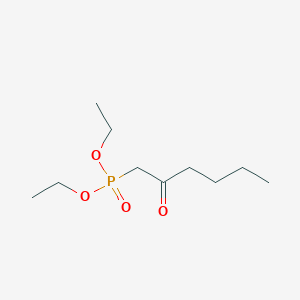
![N-{4-[(3,4-difluorophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B3393596.png)
